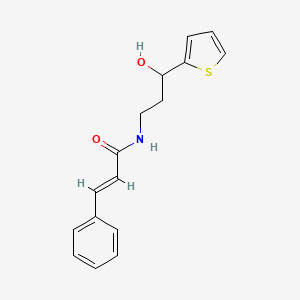

N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)methanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

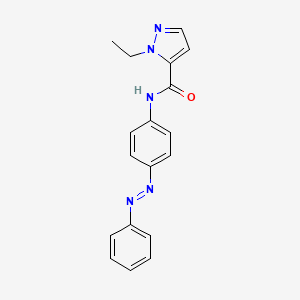

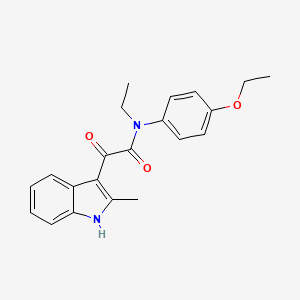

The compound “N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)methanesulfonamide” is a complex organic molecule that contains a pyrrole ring and a pyrimidine ring . Pyrrole is a five-membered aromatic heterocycle, like benzene and imidazole . Pyrimidine is a six-membered ring with two nitrogen atoms . Both of these structures are often found in biologically active molecules.

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrole and pyrimidine rings in separate steps, followed by their connection via an appropriate linker . The exact methods would depend on the specific substituents and their positions on the rings .Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a pyrrole ring and a pyrimidine ring connected by a two-carbon chain (the “2-ethyl” part of the name). The “amino” suggests the presence of an -NH2 group, and “methanesulfonamide” suggests a sulfonamide group (-SO2NH2) attached to a methane (CH3) group .Chemical Reactions Analysis

The reactivity of this compound would be expected to be similar to other compounds containing pyrrole and pyrimidine rings. Pyrroles can undergo electrophilic substitution reactions at the 2-position . Pyrimidines can also undergo a variety of reactions, including nucleophilic substitutions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact structure and the presence of any functional groups. Generally, compounds containing pyrrole and pyrimidine rings are aromatic and relatively stable . They may have moderate to high polarity depending on the substituents .科学的研究の応用

Antibacterial and Antifungal Applications

Pyrrole derivatives, such as the compound , have been identified to possess significant antibacterial and antifungal properties . The structure of pyrrole allows for the synthesis of various multi-substituted derivatives, which can be tailored to target specific bacterial and fungal strains. This compound could potentially be used in the development of new antibiotics and antifungals, especially in an era where antibiotic resistance is a growing concern.

Anti-inflammatory Properties

The anti-inflammatory potential of pyrrole derivatives is well-documented . The compound’s ability to modulate biological pathways that lead to inflammation makes it a candidate for the development of new anti-inflammatory drugs. This could be particularly useful for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Anticancer Activity

Pyrrole derivatives have shown promise in anticancer research, with some compounds exhibiting the ability to inhibit cancer cell growth . The compound’s structural framework allows for interaction with various cellular targets, which could be exploited to develop novel anticancer therapies. Further research could explore its efficacy against specific types of cancer.

Antiviral and Antimalarial Effects

The compound’s framework is similar to other pyrrole derivatives that have demonstrated antiviral and antimalarial effects . Its potential application in this field could lead to the development of new treatments for viral infections and malaria, diseases that have significant impacts on global health.

Enzyme Inhibition

Pyrrole derivatives can act as enzyme inhibitors, interfering with the enzyme’s ability to catalyze reactions . This property can be harnessed in the design of drugs that target specific enzymes related to disease processes, offering a method to treat diseases at the molecular level.

Anti-fibrosis Activity

Research has indicated that certain pyrrole derivatives exhibit anti-fibrosis activity . This compound could be investigated for its effectiveness in preventing or reducing fibrosis, which is a hallmark of many chronic diseases, including liver cirrhosis and kidney disease.

Neuroprotective Effects

The neuroprotective effects of pyrrole derivatives are an area of interest, particularly in the context of neurodegenerative diseases . The compound could be studied for its potential to protect neuronal cells from damage or death, which is crucial in conditions like Alzheimer’s and Parkinson’s disease.

Drug Delivery Systems

The chemical structure of pyrrole derivatives makes them suitable for use in drug delivery systems . The compound could be modified to create a delivery mechanism that allows for targeted therapy, improving the efficacy of drugs and reducing side effects.

作用機序

将来の方向性

特性

IUPAC Name |

N-[2-[(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5O2S/c1-10-15-11(13-5-6-14-20(2,18)19)9-12(16-10)17-7-3-4-8-17/h3-4,7-9,14H,5-6H2,1-2H3,(H,13,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBMOFSFANBNFNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2C=CC=C2)NCCNS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Oxaspiro[4.5]decan-3-one](/img/structure/B2981403.png)

![Methyl 2-(3-formyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)sulfanylacetate](/img/structure/B2981405.png)

![5-Fluoro-4-phenyl-6-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyrimidine](/img/structure/B2981406.png)

![N-[2-(2-Methylpropyl)oxan-3-yl]prop-2-enamide](/img/structure/B2981410.png)

![3-(5-bromo-2-hydroxyphenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2981414.png)